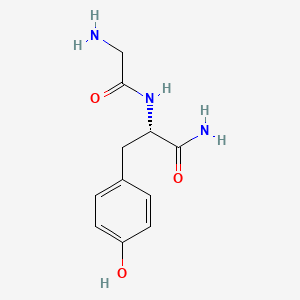
Glycyltyrosinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyltyrosinamide is a dipeptide composed of glycine and tyrosine. It is a small molecule with the molecular formula C11H15N3O3.
準備方法
Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .
化学反応の分析
Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to yield the corresponding amines.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Glycyltyrosinamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Biology: It is used in studies related to protein structure and function.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .
類似化合物との比較
Glycylphenylalaninamide: Similar structure but with phenylalanine instead of tyrosine.
Glycylserinamide: Contains serine instead of tyrosine.
Glycyltryptophanamid: Contains tryptophan instead of tyrosine.
Uniqueness: Glycyltyrosinamide is unique due to the presence of the phenolic hydroxyl group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar dipeptides and makes it a valuable compound for various applications .
特性
CAS番号 |
3715-41-1 |
|---|---|
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16) |
InChIキー |
VJXDBZDWOCSPNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
配列 |
GY |
同義語 |
Gly-Tyr-NH2 glycyl-tyrosinamide glycyltyrosinamide GY-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















